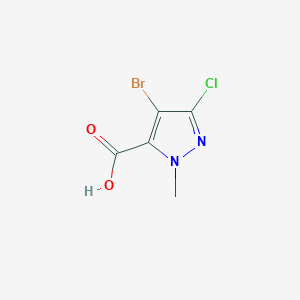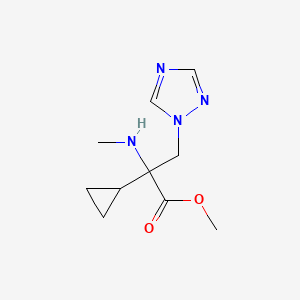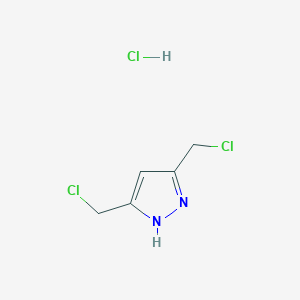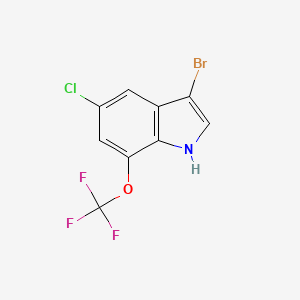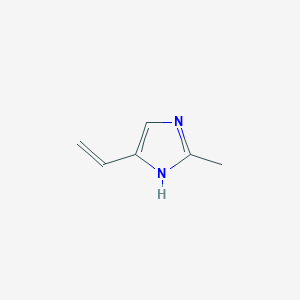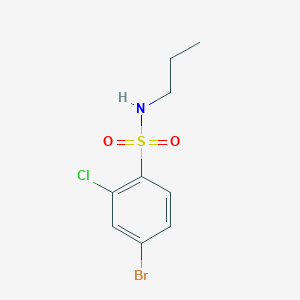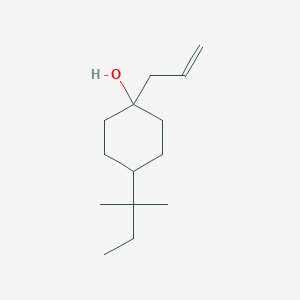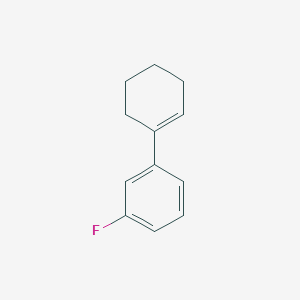
1-(Cyclohex-1-en-1-yl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-1-en-1-yl)-3-fluorobenzene is an organic compound that features a cyclohexene ring attached to a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-3-fluorobenzene typically involves the reaction of cyclohexene with 3-fluorobenzene under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with 3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of 1-(cyclohexyl)-3-fluorobenzene.
Substitution: Formation of various substituted fluorobenzenes depending on the reagents used.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-fluorobenzene depends on its interaction with molecular targets. The fluorine atom on the benzene ring can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The cyclohexene ring provides structural flexibility, allowing the compound to interact with different molecular pathways.
Comparison with Similar Compounds
1-(Cyclohex-1-en-1-yl)benzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Fluorotoluene: Contains a methyl group instead of the cyclohexene ring, leading to different steric and electronic effects.
1-(Cyclohex-1-en-1-yl)-4-fluorobenzene: The fluorine atom is positioned differently, affecting the compound’s overall reactivity and interactions.
Uniqueness: 1-(Cyclohex-1-en-1-yl)-3-fluorobenzene is unique due to the combination of the cyclohexene ring and the fluorine-substituted benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H13F |
|---|---|
Molecular Weight |
176.23 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-3-fluorobenzene |
InChI |
InChI=1S/C12H13F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2 |
InChI Key |
ILANZEIIZOBABS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


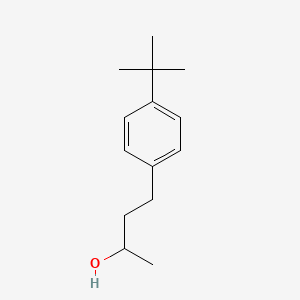
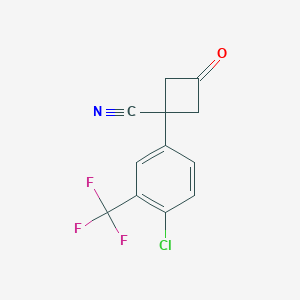
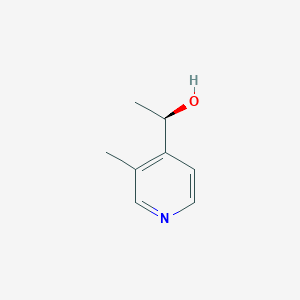

![7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13543388.png)
